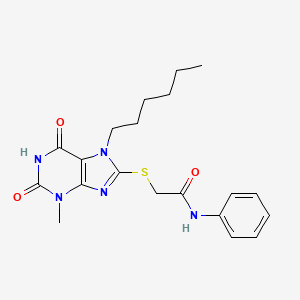

2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3S/c1-3-4-5-9-12-25-16-17(24(2)19(28)23-18(16)27)22-20(25)29-13-15(26)21-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,21,26)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINFERSWOIYTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its biological activity, including its inhibitory effects on specific enzymes and its cytotoxic properties against various cancer cell lines.

Structural Characteristics

The compound features a purine core substituted with a hexyl group and a phenylacetamide moiety. The presence of the thioether linkage and multiple carbonyl groups suggests potential for diverse interactions with biological targets.

Enzyme Inhibition

Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against various enzymes:

- CDC25B : A phosphatase involved in cell cycle regulation.

- PTP1B : A protein tyrosine phosphatase implicated in insulin signaling.

A related compound demonstrated an IC50 value of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B, indicating strong inhibitory potential compared to reference drugs like Na3VO4 (IC50 = 2.7 µg/mL) and oleanolic acid (IC50 = 2.3 µg/mL) .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 2.86 ± 0.09 |

| HCT116 | 3.59 ± 0.07 |

| HeLa | 2.78 ± 0.11 |

These results suggest that the compound exhibits potent anticancer properties, particularly against lung (A549), colon (HCT116), and cervical (HeLa) cancer cells .

Antitumor Activity in Vivo

In vivo studies using a Colo205 xenograft model showed that a related compound achieved approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg , indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects may involve mixed inhibition characteristics against the targeted enzymes, as demonstrated through enzyme kinetic studies . This suggests that it could modulate signaling pathways critical for cell proliferation and survival.

Selectivity and Efficacy

Further investigations into the selectivity of the compound revealed that it selectively inhibits CDC25B and PTP1B without significant toxicity at therapeutic doses . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have indicated that modifications to the purine structure can enhance or diminish biological activity. For instance, variations in substituent groups on the purine ring significantly affect enzyme inhibition potency and cytotoxicity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

Structural Characterization

- NMR and HRMS : All compounds are confirmed via ¹H NMR, ¹³C NMR, and HRMS , with characteristic signals for purine cores (δ 160–170 ppm for C=O in ¹³C NMR) and acetamide protons (δ 2.5–3.5 ppm in ¹H NMR) .

- MS Data: The target compound’s [M-H]⁻ peak at m/z 555.32 aligns with its monoisotopic mass , while analog M4 shows [M-H]⁻ at m/z 439.0.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide?

The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or cycloaddition. A representative protocol includes refluxing intermediates (e.g., 2-chloro-N-phenylacetamide derivatives) with sodium azide in a toluene-water solvent system, followed by purification via crystallization or ethyl acetate extraction . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been utilized for analogous acetamide derivatives, requiring careful control of solvent ratios (e.g., tert-BuOH:H₂O = 3:1) and reaction times (6–8 hours) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks (e.g., δ 5.38 ppm for –NCH₂CO– protons, δ 165.0 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .

- Infrared (IR) Spectroscopy : Peaks at 1671 cm⁻¹ (C=O) and 1254 cm⁻¹ (C–O) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Purification methods include:

- Recrystallization : Ethanol is commonly used to crystallize crude products, enhancing purity .

- Solvent Extraction : Ethyl acetate (3 × 20 mL) effectively isolates liquid products, followed by drying over Na₂SO₄ .

- Chromatography : TLC with hexane:ethyl acetate (8:2 or 9:1) monitors reaction progress and guides column chromatography optimization .

Q. How is the biological activity of this compound assessed in preclinical studies?

Activity evaluation involves:

- In vitro assays : Testing against cancer cell lines or enzymatic targets (e.g., kinase inhibition) to determine IC₅₀ values.

- Pharmacokinetic profiling : Assessing metabolic stability via liver microsome assays and plasma protein binding .

- Structural-activity relationships (SAR) : Modifying the purine or acetamide moieties to correlate substituents with efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data reported for derivatives of this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, temperature).

- Analytical rigor : Using HPLC-MS to verify compound purity (>95%) before testing .

- Meta-analysis : Comparing data across studies while accounting for differences in cell lines or dosing regimens .

Q. What theoretical frameworks guide the rational design of derivatives targeting specific receptors?

Design often integrates:

- Molecular docking : Simulating interactions with target proteins (e.g., ATP-binding pockets in kinases) to optimize binding affinity.

- Hammett substituent constants : Predicting electronic effects of substituents on reactivity and stability .

- QSPR models : Quantifying relationships between physicochemical properties (e.g., logP, polar surface area) and bioavailability .

Q. What mechanistic insights explain the reactivity of the thioacetamide moiety in this compound?

The sulfur atom in the thioacetamide group acts as a nucleophile, participating in:

- Disulfide bond formation : Under oxidative conditions (e.g., H₂O₂).

- Metal coordination : Binding to Cu(II) in catalytic systems, as seen in CuAAC reactions . Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction pathways and transition states .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies involve:

- Forced degradation : Exposing the compound to acidic (pH 1–3), neutral (pH 6–8), and alkaline (pH 10–12) conditions at 37°C.

- HPLC monitoring : Quantifying degradation products (e.g., hydrolysis of the amide bond at high pH) . Buffered solutions (e.g., phosphate buffer) are recommended for long-term storage .

Q. What computational tools are used to predict the metabolic fate of this compound?

In silico approaches include:

- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites.

- Density Functional Theory (DFT) : Calculating activation energies for hydrolysis or redox reactions . Experimental validation via LC-MS/MS is critical to confirm predicted metabolites .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Method validation follows ICH guidelines, requiring:

- Linearity : R² > 0.99 over a concentration range (e.g., 1–1000 ng/mL).

- Accuracy/Precision : Recovery rates of 85–115% and RSD < 15% in intra-/inter-day assays.

- Matrix effects : Assessing ion suppression/enhancement in plasma via post-column infusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.